molecular formula C19H26N2O5 B2725733 Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate CAS No. 1234849-36-5

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate

Cat. No.: B2725733
CAS No.: 1234849-36-5
M. Wt: 362.426
InChI Key: RDBMLBDTUMXETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate (hereafter referred to as the target compound) is a synthetic ester derivative featuring a 4-oxobutanoate backbone. Its structure includes:

  • An ethyl ester group at the terminal carboxylate.
  • A 4-oxobutanoate chain linked to a phenyl group via an amide bond.
  • A 2-oxoethyl substituent on the phenyl ring, which is further connected to a 4-hydroxypiperidine moiety.

Properties

IUPAC Name

ethyl 4-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-2-26-19(25)8-7-17(23)20-15-5-3-14(4-6-15)13-18(24)21-11-9-16(22)10-12-21/h3-6,16,22H,2,7-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBMLBDTUMXETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodologies

Stepwise Assembly via Amidation and Alkylation

This approach builds the molecule sequentially, starting with the ethyl 4-oxobutanoate core.

Formation of the Central Amide Bond

Ethyl 4-oxobutanoate (derived from ethyl acetoacetate) is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with 4-nitroaniline forms the intermediate ethyl 4-((4-nitrophenyl)amino)-4-oxobutanoate . Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding ethyl 4-((4-aminophenyl)amino)-4-oxobutanoate .

Attachment of the Piperidinyl Side Chain

The amine intermediate reacts with 2-chloroacetyl-4-hydroxypiperidine (prepared via chloroacetylation of 4-hydroxypiperidine) in the presence of a base like triethylamine. This nucleophilic substitution installs the 2-(4-hydroxypiperidin-1-yl)-2-oxoethyl group, yielding the target compound.

Key Reaction Conditions :

  • Solvent: Dichloromethane or toluene.
  • Temperature: 0–25°C to minimize side reactions.
  • Yield: ~65–70% after column chromatography.

Convergent Synthesis via Fragment Coupling

This method synthesizes the piperidinyl-aniline fragment separately before coupling it with the oxobutanoate ester.

Synthesis of 4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)aniline
  • Piperidine Functionalization : 4-Hydroxypiperidine is protected as its tert-butyl carbamate (Boc) to prevent hydroxyl group interference. Reaction with chloroacetyl chloride forms 2-chloro-1-(4-(tert-butoxycarbonyl)piperidin-1-yl)ethanone .
  • Aniline Coupling : The chloro derivative reacts with 4-aminophenylboronic acid via Suzuki-Miyaura coupling, followed by Boc deprotection with trifluoroacetic acid.
Ester-Amine Coupling

The aniline fragment is coupled with ethyl 4-oxobutanoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in tetrahydrofuran. This method avoids harsh conditions, achieving a yield of ~75%.

Experimental Optimization and Comparative Analysis

Protecting Group Strategies

  • Boc Protection : Ensures hydroxyl group stability during alkylation steps but requires acidic deprotection.
  • Benzyl Ethers : Alternative for hydroxyl protection, though hydrogenolysis complicates purification.

Reductive Amination Alternatives

A one-pot reductive amination approach using sodium cyanoborohydride and ethyl 4-oxobutanoate with 4-(2-oxo-2-(piperidinyl)ethyl)aniline has been explored, but yields are lower (~55%) due to competing imine formation.

Solvent and Catalytic Effects

  • Polar Aprotic Solvents : DMF enhances amide bond formation but may necessitate rigorous drying.
  • Pd Catalysts : Critical for Suzuki couplings but require ligand optimization to prevent piperidine ring decomposition.

Data Tables

Table 1: Comparison of Synthetic Routes

Method Key Steps Yield (%) Purity (HPLC)
Stepwise Amidation Acid chloride + aniline → alkylation 65–70 ≥95%
Convergent Suzuki Coupling Boc protection → Suzuki → deprotection 70–75 ≥98%
Reductive Amination One-pot imine reduction 50–55 90%

Table 2: Reaction Conditions for Piperidine Alkylation

Parameter Optimal Range
Temperature 0–25°C
Base Triethylamine
Solvent Dichloromethane
Reaction Time 12–18 hours

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, research has shown that piperidine derivatives can significantly reduce the viability of cancer cells such as MCF-7 (breast cancer) and HUVECs (human umbilical vein endothelial cells). The IC50 values for related compounds have been reported as follows:

CompoundCell LineIC50 Value (µM)
Example AMCF-721.37
Example BHUVECs5.34

These findings suggest that Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate may possess similar anticancer properties.

Anti-inflammatory Effects

The potential of this compound as a therapeutic agent for inflammatory conditions has been highlighted in patents focusing on its bradykinin antagonism. This activity could lead to reduced inflammation and pain responses in clinical settings.

Case Study 1: Anticancer Effects

A study involving piperidine derivatives demonstrated significant inhibition of cell proliferation across various cancer lines. The results indicated that these compounds could serve as effective agents against tumor growth, warranting further investigation into their mechanisms of action and therapeutic potential.

Case Study 2: Bradykinin Antagonism

In a patent study examining benzamide derivatives, compounds with structural similarities to this compound were found to effectively antagonize bradykinin receptors. This suggests potential applications in treating inflammatory diseases by mitigating pain and inflammation.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of ethyl 4-oxobutanoate derivatives, which are characterized by variations in substituents on the phenyl ring and the nature of nitrogen-containing functional groups. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Phenyl Ring

Ethyl 4-[2-(methylthio)phenyl]-4-oxobutanoate ()
  • Structure: Retains the ethyl 4-oxobutanoate core but substitutes the hydroxypiperidine group with a methylthio (-SMe) group on the phenyl ring.
  • Absence of a nitrogenous heterocycle eliminates hydrogen-bonding interactions critical for binding to polar targets.
  • Implications : This analog may prioritize metabolic stability over target specificity compared to the hydroxypiperidine-containing compound .
[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 4-(4-fluorophenyl)-4-oxobutanoate ()
  • Structure: Features a difluoromethoxy anilino group and a 4-fluorophenyl substituent.
  • Key Differences :
    • Fluorine atoms enhance electronegativity and metabolic stability via C-F bond resistance to oxidation.
    • The difluoromethoxy group may improve bioavailability but introduces steric hindrance compared to the hydroxypiperidine group.
  • Implications : This compound’s fluorinated substituents could optimize pharmacokinetics for CNS-targeting applications .

Variations in Nitrogen-Containing Functional Groups

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid ()
  • Structure : Replaces the hydroxypiperidine with a 4-methylpiperazine group and substitutes the ethyl ester with a carboxylic acid.
  • Key Differences :
    • The carboxylic acid enhances polarity, favoring renal excretion but limiting blood-brain barrier penetration.
    • 4-Methylpiperazine introduces basicity (pKa ~8.5), enabling salt formation for improved solubility.
  • Implications : This analog is more suited for peripheral targets due to its ionizable groups and reduced lipophilicity .
Ethyl 4-((4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl)amino)-4-oxobutanoate ()
  • Structure : Incorporates a sulfonated indole group instead of hydroxypiperidine.
  • The indole moiety may confer π-π stacking interactions with aromatic residues in protein binding pockets.
  • Implications : This analog’s sulfonamide group could improve binding affinity to serine proteases or kinases .

Biological Activity

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate, also known by its CAS number 1234849-36-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
CAS Number 1234849-36-5

The compound features a complex structure that includes a piperidine ring and an oxobutanoate moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties in cellular models, potentially through the modulation of apoptotic pathways and oxidative stress reduction.

Biological Activity Data

A summary of preliminary findings related to the biological activity of this compound is presented below:

Study/SourceBiological Activity ObservedMethodology
Potential COX inhibitionIn vitro assays
Neuroprotective effectsPC12 cell line studies
Interaction with calcium channelsTheoretical docking studies

Neuroprotective Properties

A study published in PMC highlighted the neuroprotective effects of aromatic carbamates, which share structural similarities with this compound. These compounds were shown to rescue PC12 cells from apoptosis induced by etoposide through mechanisms such as upregulation of B-cell lymphoma 2 (Bcl-2) and antioxidant activity via increased glutathione levels .

Cardiovascular Effects

In another study focusing on related compounds, it was observed that certain derivatives influenced perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential cardiovascular implications that warrant further investigation into the pharmacokinetics and therapeutic applications of this compound .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of 4-hydroxypiperidine derivatives with ketone precursors. For example, condensation reactions using ethyl 4-chloro-3-oxobutanoate as a starting material can yield intermediates that are further functionalized via amidation or alkylation . Key factors for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for nucleophilic substitutions.
  • Catalysts : Base catalysts like triethylamine or DBU improve yields in amide bond formation .
  • Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify piperidine ring protons (δ 2.5–3.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ ion at m/z 377.1842) .
  • IR spectroscopy : Stretching vibrations for amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups validate functional groups .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50} values .
  • Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., variable IC50_{50} values) may arise from differences in assay conditions or impurity profiles. Recommended approaches include:

  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural analogs : Compare activity trends with derivatives lacking the 4-hydroxypiperidine group to isolate pharmacophoric contributions .
  • Purity validation : Employ HPLC with dual detection (UV and ELSD) to ensure ≥95% purity .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

Modifications to enhance aqueous solubility while retaining efficacy include:

  • Salt formation : Convert the ester to a sodium or potassium salt .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the piperidine hydroxyl group .
  • Prodrug design : Mask the ester group with hydrolyzable moieties (e.g., phosphate esters) .

Q. How does the 4-hydroxypiperidine moiety influence target selectivity in kinase inhibition?

Computational docking studies (e.g., using AutoDock Vina) reveal that the 4-hydroxypiperidine group forms hydrogen bonds with conserved lysine residues in kinase ATP-binding pockets. Comparative analysis with non-hydroxylated analogs shows a 10-fold selectivity improvement for PI3Kα over PI3Kγ .

Q. What analytical methods detect degradation products under accelerated stability conditions?

Forced degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS identify:

  • Hydrolysis products : Ethyl 4-oxobutanoate derivatives via ester cleavage .
  • Oxidative byproducts : N-Oxide formation on the piperidine ring, detectable via 1H^1H-NMR shifts (δ 3.8–4.2 ppm) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

Contradictory cytotoxicity data may stem from:

  • Cell line variability : Sensitivity differences between adherent (e.g., HEK293) and suspension (e.g., Jurkat) cells .
  • Metabolic activation : Pro-drug mechanisms requiring liver S9 fractions for activation .
  • Assay interference : Redox activity of the 4-oxobutanoate moiety in MTT assays, necessitating resazurin-based validation .

Q. How can conflicting crystallographic data on bond angles be reconciled?

Discrepancies in X-ray crystallography data (e.g., piperidine ring puckering) arise from:

  • Polymorphism : Different crystal packing forces (e.g., hydrogen-bond networks in monoclinic vs. orthorhombic forms) .
  • Temperature effects : Low-temperature (100 K) studies minimize thermal motion artifacts .

Methodological Guidelines

Q. What protocols ensure reproducibility in scaled-up synthesis?

Key steps for reproducibility:

  • Batch consistency : Use automated flash chromatography (Büchi system) with standardized gradients .
  • In-line monitoring : FTIR or ReactIR to track reaction progression in real time .
  • Quality control : Implement USP guidelines for residual solvent analysis (e.g., GC-FID for DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.